molecular formula C15H21FN2O3 B2483751 1-(4-fluorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea CAS No. 2034241-88-6

1-(4-fluorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea

Cat. No.: B2483751
CAS No.: 2034241-88-6
M. Wt: 296.342
InChI Key: PXPNHTCCVXISEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea is a useful research compound. Its molecular formula is C15H21FN2O3 and its molecular weight is 296.342. The purity is usually 95%.
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Scientific Research Applications

Variability in Biginelli Reaction

  • Application : A study by Strashilina et al. (2018) explored the modified Biginelli reaction with 4-hydroxy-6-methyl-2H-pyran-2-one and aromatic aldehydes, including urea. This research provides insights into the transformations that can occur under different conditions, relevant to the synthesis of compounds like the one you're interested in (Strashilina et al., 2018).

Potential in Psoriasis Treatment

  • Application : Li et al. (2016) identified a compound, structurally similar to the one , as a potent FLT3 inhibitor with significant antipsoriatic effects. This indicates potential applications in autoimmune disease treatment (Li et al., 2016).

Hydrogelator Properties

  • Application : Lloyd and Steed (2011) researched a urea compound forming hydrogels in various acids. The study focuses on how the gel's physical properties can be tuned, which could be relevant for materials science applications (Lloyd & Steed, 2011).

Adsorption on Stainless Steel

  • Application : Research by Olusola et al. (2009) investigated the adsorption behavior of a similar urea compound on stainless steel. This has implications for corrosion inhibition and protective coating development (Olusola et al., 2009).

Base-Catalyzed Rearrangement and Hydrolysis

  • Application : The study by Baťová et al. (2014) provides insights into the base-catalyzed hydrolysis of structurally similar compounds. Understanding these reactions is crucial for pharmaceutical and chemical synthesis (Baťová et al., 2014).

Cardiac Myosin Activators

  • Application : Manickam et al. (2017) synthesized flexible urea derivatives as selective cardiac myosin ATPase activators, indicating potential applications in heart failure treatment (Manickam et al., 2017).

Crystal Structure Analysis

  • Application : The research by Kariuki et al. (2021) on the crystal structure of similar fluorophenyl compounds can aid in understanding the physical properties and potential applications in material science (Kariuki et al., 2021).

Synthesis of Active Metabolites

  • Application : Chen et al. (2010) detailed the synthesis of an active metabolite of a potent PI3 kinase inhibitor, showcasing the compound's role in pharmaceutical development (Chen et al., 2010).

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c16-12-1-3-13(4-2-12)18-15(20)17-8-5-14(19)11-6-9-21-10-7-11/h1-4,11,14,19H,5-10H2,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPNHTCCVXISEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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